

purity analysis of (3S,5S)-atorvastatin sodium salt

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Compound Focus: (3s,5s)-atorvastatin sodium salt

CAS No.: 1428118-38-0

Cat. No.: S005386

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Understanding the Analyte: (3S,5S)-Atorvastatin

(3S,5S)-Atorvastatin is one of the enantiomers of the cholesterol-lowering drug atorvastatin. Its key characteristics are summarized in the table below.

Aspect	Description
IUPAC Name	2-(4-fluorophenyl)- β,δ -dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, monosodium salt [1]
CAS Number	1428118-38-0 [2] [1]
Molecular Formula	$C_{33}H_{34}FN_2O_5 \cdot Na$ [1]
Molecular Weight	580.6 g/mol [1]
Primary Significance	Serves as a negative control in pharmacological studies and a specified impurity (Atorvastatin EP Impurity E) in quality control [2] [1].

Aspect	Description
Biological Activity	Exhibits little to no inhibitory activity against HMG-CoA reductase, unlike the therapeutically active (3R,5R)-enantiomer [2] [1].

Analytical Techniques for Separation and Purity Analysis

The core challenge in purity analysis is separating the (3S,5S)-enantiomer from its diastereomers. HPLC is the most cited technique for this task.

Technique	Key Separation Parameters	Application & Notes
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| **Chiral HPLC** | **Column:** Chiralcel OD-RH **Mobile Phase:** n-Hexane/2-Propanol (95:5 v/v) **Flow Rate:** 1.0 mL/min **Detection:** 260 nm [3] | Achieves direct separation of atorvastatin diastereomers. Reported retention times: 3.23 min and 3.85 min with a resolution (R_s) of 1.2 [3]. | | **Reversed-Phase HPLC** | **Column:** C18 (e.g., Kinetex, Zorbax) [4] [5] **Mobile Phase:** Buffer (e.g., Phosphate, pH 3.5-4.1) and Acetonitrile (Gradient) **Detection:** 240-280 nm [4] [6] | Workhorse for impurity profiling. Can separate (3S,5S)-atorvastatin from other process-related impurities in a single run [5]. | | **Reversed-Phase UPLC/UHPLC** | **Column:** Advanced C18 columns with sub-2 μ m particles (e.g., Zorbax Eclipse XDB C18, 1.8 μ m) [5] **Mobile Phase:** Phosphate buffer (pH ~3.5) and Acetonitrile/Tetrahydrofuran [5] | Offers faster analysis and lower solvent consumption compared to conventional HPLC. Requires low-dispersion instrumentation [5]. |

Detailed HPLC Protocol for Impurity Analysis

This protocol is adapted from a method developed for the simultaneous determination of atorvastatin and its impurities [5].

Apparatus and Reagents

- **HPLC System:** Compatible with gradient elution and UV detection.
- **Column: Superficially Porous C18 Column** (e.g., Kinetex 2.6 μm , 100 x 4.6 mm or equivalent). These columns provide high efficiency with lower backpressure [4] [5].
- **Chemicals:** Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH_2PO_4), Ortho-Phosphoric Acid, High-Purity Water.

Mobile Phase and Chromatographic Conditions

- **Mobile Phase A:** 0.05 M Potassium Dihydrogen Phosphate Buffer. Adjust pH to **4.0** using ortho-phosphoric acid. Filter through a 0.45 μm membrane and degas.
- **Mobile Phase B:** Acetonitrile.
- **Gradient Program:** | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 [4] |
- **Flow Rate:** 1.0 mL/min [4]
- **Column Temperature:** Ambient (20-25°C) [6]
- **Detection Wavelength:** 244 nm (as per EP) or 280 nm [4] [5]
- **Injection Volume:** 2-10 μL [4] [5]

Sample Preparation

- **Standard Solution:** Accurately weigh about 10 mg of **(3S,5S)-atorvastatin sodium salt** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial gradient composition, e.g., 50:50 buffer:acetonitrile) to obtain a 1 mg/mL stock solution [4] [6]. Further dilute as needed.
- **Test Solution:** Prepare the sample (e.g., bulk API) at a similar concentration.

System Suitability and Analysis

- Inject the standard solution. The method is suitable if the peak is symmetric and the relative standard deviation (RSD%) of peak area from consecutive injections is less than 2.0% [6].
- Inject the test solution and identify the (3S,5S)-atorvastatin peak by comparing its retention time with the standard.

Method Validation Parameters

For a purity method to be reliable, it must be validated. The following table outlines key parameters as per ICH guidelines.

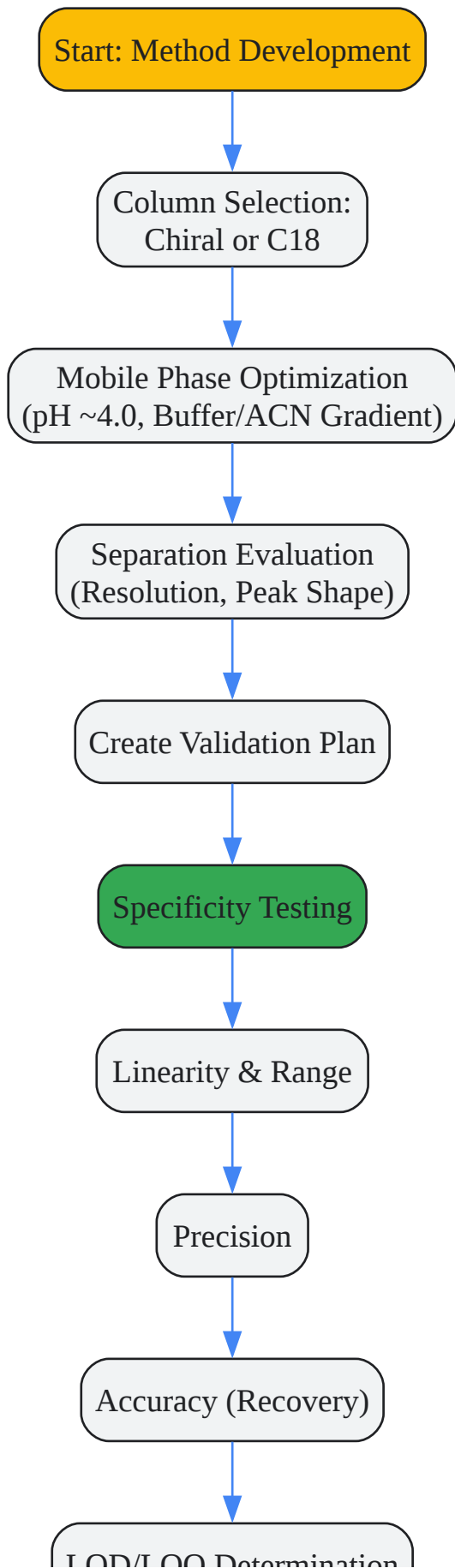
| Parameter | Objective | Typical Target Specification | | :--- | :--- | :--- | | **Specificity** | Ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, excipients). | No interference observed at the retention time of the analyte peak [6] [5]. | | **Linearity & Range** | Demonstrate that the analytical procedure produces a response directly proportional to the concentration of the analyte. | Correlation coefficient (R^2) > 0.999 over a specified range (e.g., 80%-120% of test concentration) [6]. | | **Accuracy (Recovery)** | Determine the closeness of the measured value to the true value. | Recovery of 98-102% for the API [4]. | | **Precision** |

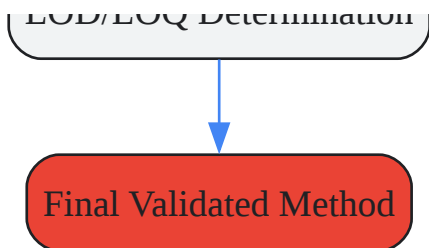
- **Repeatability:** Same operating conditions over a short time.
- **Intermediate Precision:** Different days, analysts, or instruments. | RSD of $\leq 1.0\%$ for repeatability [6]. | | **Limit of Detection (LOD) / Quantification (LOQ)** | LOD: Lowest concentration that can be detected. LOQ: Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of $\sim 3:1$ for LOD and $\sim 10:1$ for LOQ [4] [6]. |

Practical Considerations for Analysis

- **Solution Stability:** Standard and sample solutions should be assessed for stability over the analysis period. It is not recommended to store solutions for long term; prepare fresh when possible [1].
- **Robustness:** Deliberate, small variations in flow rate (± 0.1 mL/min), mobile phase pH (± 0.1 units), and organic solvent composition ($\pm 2-3\%$) should be tested to ensure the method's reliability [6].
- **Forced Degradation Studies:** To demonstrate the method's stability-indicating properties, stress the sample under conditions of acid/base hydrolysis, oxidation, and thermal degradation. The method should effectively separate the analyte peak from its degradation products [6].

The following diagram illustrates the logical workflow for developing and validating a purity method for this compound.





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Workflow for developing and validating an HPLC purity method for **(3S,5S)-atorvastatin sodium salt**.

Current Trends and Future Perspectives

Current research focuses on developing **faster, "greener" HPLC methods** that reduce analysis time and toxic solvent use. One study replaced the European Pharmacopoeia's 85-minute method with a 15-minute one using a core-shell C18 column and a phosphate buffer/acetonitrile mobile phase, eliminating toxic tetrahydrofuran [5]. Advances in **chiral stationary phases** continue to improve the resolution of stereoisomers like (3S,5S)-atorvastatin [3].

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